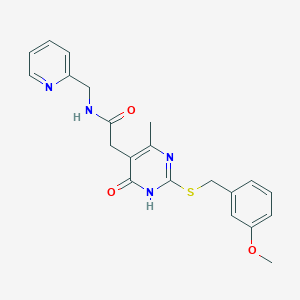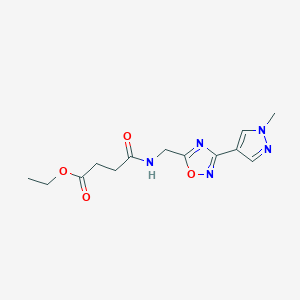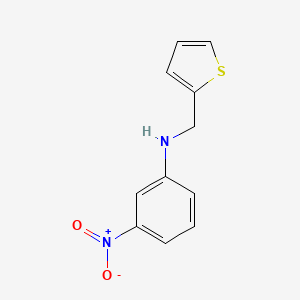
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Screening
A series of compounds, including those related to the specified chemical structure, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown in vitro antibacterial activity against both Gram-positive (such as Staphylococcus aureus and Streptococcus pyogenes) and Gram-negative (such as Escherichia coli and Pseudomonas aeruginosa) bacteria. Furthermore, they exhibited inhibitory action against fungi (Candida albicans, Aspergillus niger, Aspergillus clavatus), suggesting potential therapeutic interventions for treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Microwave Induced Synthesis for Enhanced Antimicrobial Activity
Another study focused on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial analogs. This research highlighted the importance of incorporating fluorine atoms into the benzoyl group to enhance antimicrobial activity. Compounds synthesized through this method showed significant activity at minimal inhibitory concentrations (MICs) against selected bacterial and fungal strains, illustrating the potential for developing novel antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Biological Activity and Synthesis of N-Benzyl Aplysinopsin Analogs
Research on N-benzyl aplysinopsin analogs, including structures similar to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dimethoxybenzamide, has been conducted to evaluate their potential as anticancer agents. Novel analogs were synthesized and assessed for in vitro cytotoxicity against a panel of human tumor cell lines. This study identified compounds with significant growth inhibition and cytotoxicity against melanoma and ovarian cancer cells, suggesting a pathway for developing effective antitumor agents (Penthala, Reddy Yerramreddy, & Crooks, 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13-8-9-14(21-10-5-11-27(21,23)24)12-16(13)20-19(22)15-6-4-7-17(25-2)18(15)26-3/h4,6-9,12H,5,10-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAIMYBZLOWZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2867351.png)







![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-butylacetamide](/img/structure/B2867363.png)

![1-(2-oxo-2-phenylethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2867368.png)



